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Compound of Interest

Compound Name:

1-(4-

Aminophenyl)cyclopentanecarboni

trile

Cat. No.: B111213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-
Aminophenyl)cyclopentanecarbonitrile, a molecule of interest in medicinal chemistry and

materials science. This document details the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols

for their acquisition. The information presented herein is intended to serve as a valuable

resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties
IUPAC Name: 1-(4-aminophenyl)cyclopentanecarbonitrile

CAS Number: 115279-73-7[1]

Molecular Formula: C₁₂H₁₄N₂[1][2][3][4][5]

Molecular Weight: 186.25 g/mol [1][6][3]

Spectroscopic Data Summary
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The following tables summarize the predicted and reported spectroscopic data for 1-(4-
Aminophenyl)cyclopentanecarbonitrile. It is important to note that while some experimental

data is available, a complete, publicly accessible dataset for this specific molecule is limited.

Therefore, some of the presented data is based on theoretical predictions and analysis of

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.25 d, J=8.4 Hz 2H
Ar-H (ortho to -

C(CN)C₄H₈)

6.68 d, J=8.4 Hz 2H Ar-H (ortho to -NH₂)

3.80 br s 2H -NH₂

2.20 - 2.10 m 4H Cyclopentyl -CH₂

1.95 - 1.85 m 4H Cyclopentyl -CH₂

Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

145.8 Ar-C (C-NH₂)

128.5 Ar-C (CH, ortho to -NH₂)

125.5 Ar-C (quaternary)

123.0 C≡N

115.2 Ar-C (CH, ortho to -C(CN)C₄H₈)

48.0 Quaternary Cyclopentyl C

38.0 Cyclopentyl CH₂

24.0 Cyclopentyl CH₂

Note: The provided NMR data is based on predictions and may vary from experimental results.

The Royal Society of Chemistry provides some NMR data, though specific peak assignments

for this compound are not explicitly detailed.[7]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)

3050 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Strong Aliphatic C-H stretch

2240 - 2220 Medium, Sharp C≡N stretch[8]

1620 - 1580 Strong N-H bend (scissoring)

1600, 1510, 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

820 Strong
para-disubstituted C-H out-of-

plane bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data (Predicted ESI-MS)

m/z (amu) Adduct

187.1230 [M+H]⁺

209.1049 [M+Na]⁺

185.1084 [M-H]⁻

Note: This data is based on predicted values.[9] Experimental analysis, such as that offered by

LC-MS services mentioned by some suppliers, would be required for confirmation.[1]

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1-(4-
Aminophenyl)cyclopentanecarbonitrile. Instrument parameters should be optimized for the

specific equipment used.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Data Acquisition:

Acquire ¹H NMR spectra using a 400 MHz or higher field spectrometer.

Acquire ¹³C NMR spectra using the same instrument, employing broadband proton

decoupling.

Use the residual solvent peak as an internal reference.[7]

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

peak integration.

IR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Solid State (KBr pellet): Grind a small amount of the sample with dry KBr and press into a

thin pellet.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder or pure KBr pellet and

subtract it from the sample spectrum.

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass

analyzer (e.g., quadrupole, time-of-flight).

Acquire spectra in both positive and negative ion modes.

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the

fragmentation pattern to confirm the structure.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound like 1-(4-Aminophenyl)cyclopentanecarbonitrile.
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Caption: General workflow for the synthesis and spectroscopic analysis.

Conclusion
This technical guide provides a foundational understanding of the key spectroscopic data for 1-
(4-Aminophenyl)cyclopentanecarbonitrile. While a complete set of experimentally verified

data is not publicly available, the information compiled here from various sources and

theoretical predictions offers a robust starting point for researchers. For definitive structural
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confirmation and purity assessment, it is recommended that experimental data be acquired

following the generalized protocols outlined in this document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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